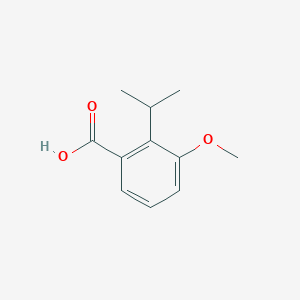

2-Isopropyl-3-Methoxybenzoic Acid

Beschreibung

Eigenschaften

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

3-methoxy-2-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |

InChI-Schlüssel |

QYHMPRAUVJVVEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=CC=C1OC)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural and inferred properties of 2-Isopropyl-3-Methoxybenzoic Acid with analogous compounds:

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., nitro in 3-Methoxy-2-nitrobenzoic acid) significantly lower pKa (~2.8) compared to the target compound’s inferred pKa (~4.5), where isopropyl and methoxy act as electron-donating groups .

- Lipophilicity : The isopropyl group in the target compound enhances lipid solubility, favoring membrane permeability in biological systems. In contrast, the isopropoxy group in 2-Isopropoxy-3-methoxybenzoic acid introduces polarity via an ether linkage, reducing lipophilicity .

- Synthesis: Nitration (for nitro derivatives) and alkylation/etherification (for isopropyl/isopropoxy) require distinct reaction conditions. For example, 3-Methoxy-2-nitrobenzoic acid is synthesized via HNO₃/H₂SO₄ nitration at 40–45°C , while isopropyl introduction may necessitate Friedel-Crafts alkylation or cross-coupling reactions.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The nucleophilic displacement of halogen atoms (Cl/Br) by methoxide groups represents a cornerstone of methoxybenzoic acid synthesis. As demonstrated in CN104151157A, this method employs sodium methoxide under inert conditions (N₂/Ar) at elevated temperatures (80–150°C) and pressures (0.18–1.4 MPa) to drive nucleophilic substitution. For 2-isopropyl-3-methoxybenzoic acid, the precursor 2-isopropyl-3-chlorobenzonitrile undergoes methoxy substitution, followed by nitrile hydrolysis to the carboxylic acid (Fig. 1).

Key Steps:

Optimization and Challenges

-

Regioselectivity: The chlorinated precursor must be synthesized via directed chlorination of 2-isopropylbenzonitrile. The nitrile group’s meta-directing effect positions chlorine at C3.

-

Solvent Choice: Methanol facilitates both substitution and in situ hydrolysis, minimizing intermediate isolation.

-

Scalability: This one-pot process reduces waste and is adaptable to continuous flow systems.

Ullmann Coupling for Electron-Deficient Substrates

Copper-Catalyzed Methoxylation

Ullmann coupling enables methoxy group installation on aryl halides bearing electron-withdrawing groups (EWGs). As reported in Sciencemadness, 3-bromo-2-isopropylbenzoic acid reacts with sodium methoxide in the presence of CuI/N,N-dimethylglycine to yield the target compound (Fig. 2).

Reaction Conditions:

Substrate Limitations and Enhancements

-

EWG Effects: The carboxylic acid group at C1 deactivates the ring, slowing the reaction compared to electron-rich analogs.

-

Catalyst Modifications: Ligands like 1,10-phenanthroline improve turnover frequency (TOF) by stabilizing Cu(I) intermediates.

Radical Bromination and Nucleophilic Substitution

NBS-Mediated Bromination

Radical bromination using N-bromosuccinimide (NBS) introduces bromide at benzylic or aromatic positions. For 2-isopropyl-3-methoxybenzoic acid, bromination of 2-isopropyl-3-methoxytoluene generates 3-bromo-2-isopropyl-5-methoxytoluene , which is oxidized to the carboxylic acid (Fig. 3).

Procedure:

-

Bromination:

-

Oxidation:

Oxidative Carboxylation of Methyl Precursors

Metal-Catalyzed Oxidation

EP3148962B1 details the oxidation of 2-isopropyl-3-methoxy-4-nitrotoluene using Co/Mn catalysts under oxygen pressure (1–5 MPa) to yield the carboxylic acid.

Conditions:

Nitro Group as an Activating Director

The nitro group at C4 enhances oxidation efficiency by polarizing the C–H bond at C1, facilitating radical intermediates.

Comparative Analysis of Synthetic Routes

Q & A

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 2-isopropyl-3-methoxybenzoic acid analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.